molecular formula C16H11ClFN3 B6347994 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354924-89-2

4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347994
CAS RN: 1354924-89-2
M. Wt: 299.73 g/mol
InChI Key: LVZIHDOLRHLTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a small molecule that has been studied extensively in the field of medicinal chemistry. It is an important intermediate in the synthesis of various drugs and has been used in research and development of new drugs. This molecule has been used in a variety of applications, including the synthesis of anti-cancer drugs, anti-fungal drugs, and anti-viral drugs. The purpose of

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is not well understood. However, it is believed that this molecule may act as an inhibitor of various enzymes, including protein kinases and phosphatases. In addition, this molecule may interact with various receptors, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine are not well understood. However, it is believed that this molecule may have anti-cancer, anti-fungal, and anti-viral effects. In addition, this molecule may have an effect on the metabolism of drugs, as well as the inhibition of enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize. In addition, this molecule is relatively stable and can be stored for long periods of time. Furthermore, this molecule is relatively inexpensive and can be obtained from a variety of sources. However, there are some limitations to using this molecule in laboratory experiments. For example, this molecule is not very soluble in water, and it is not very soluble in organic solvents. In addition, this molecule is relatively unstable in the presence of light and heat.

Future Directions

The potential future directions for 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research into the synthesis of this molecule, as well as the development of new drugs using this molecule, could be beneficial. Furthermore, further research into the application of this molecule in the field of medicinal chemistry could lead to new and improved drugs. Finally, further research into the advantages and limitations of using this molecule in laboratory experiments could lead to more efficient and cost-effective experiments.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can be achieved via a two-step process. The first step involves the reaction of 4-chloro-6-fluoro-pyrimidine with an appropriate amine to form the desired amine. The second step involves the reaction of the amine with an appropriate aldehyde to form the desired product. This reaction can be performed in a variety of solvents, including water, methanol, and acetonitrile.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied extensively in the field of medicinal chemistry. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-fungal drugs, and anti-viral drugs. In addition, this molecule has been used in the development of new drugs, such as inhibitors of protein kinases and phosphatases. Furthermore, this molecule has been used in the study of enzyme inhibition and drug metabolism.

properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZIHDOLRHLTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

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